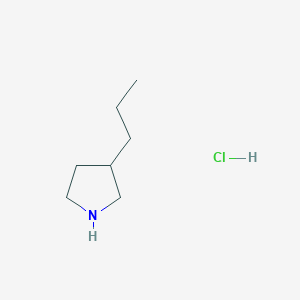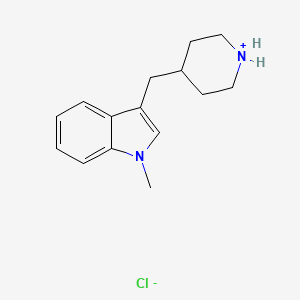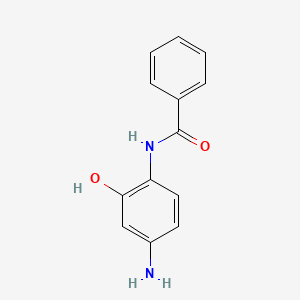![molecular formula C9H10BiNO3 B13729619 8-[(Dihydroxybismuthino)oxy]quinoline CAS No. 42324-04-9](/img/structure/B13729619.png)
8-[(Dihydroxybismuthino)oxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(Dihydroxybismuthino)oxy]quinoline is a chemical compound with the molecular formula C9H8BiNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a bismuth atom coordinated to the quinoline ring through an oxygen atom. The presence of bismuth imparts distinctive chemical properties to the compound, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Dihydroxybismuthino)oxy]quinoline typically involves the reaction of 8-hydroxyquinoline with a bismuth-containing reagent. One common method is the reaction of 8-hydroxyquinoline with bismuth nitrate in the presence of a suitable solvent, such as ethanol or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification of the product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
8-[(Dihydroxybismuthino)oxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the bismuth center.
Substitution: The compound can participate in substitution reactions where the bismuth atom is replaced by other metal atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halides or other metal salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various bismuth-containing reduced species .
Scientific Research Applications
8-[(Dihydroxybismuthino)oxy]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating infections.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 8-[(Dihydroxybismuthino)oxy]quinoline involves its ability to form stable complexes with metal ions. This property is crucial for its biological activity, as it can inhibit the function of metal-dependent enzymes in microorganisms, leading to antimicrobial effects. In cancer research, the compound’s ability to chelate metal ions is being explored for its potential to disrupt metal-dependent processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties but without the bismuth atom.
8-Mercaptoquinoline: A thiol analogue with different reactivity due to the presence of a sulfur atom.
8-Nitroquinoline: A nitro-substituted derivative with distinct electronic properties
Uniqueness
8-[(Dihydroxybismuthino)oxy]quinoline is unique due to the presence of the bismuth atom, which imparts specific chemical and biological properties not found in other quinoline derivatives. This makes it particularly valuable in applications requiring strong metal chelation and antimicrobial activity .
Properties
CAS No. |
42324-04-9 |
|---|---|
Molecular Formula |
C9H10BiNO3 |
Molecular Weight |
389.16 g/mol |
InChI |
InChI=1S/C9H7NO.Bi.2H2O/c11-8-5-1-3-7-4-2-6-10-9(7)8;;;/h1-6,11H;;2*1H2/q;+1;;/p-1 |
InChI Key |
USJULHZFGFGGBZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)O[Bi])N=CC=C2.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]-](/img/structure/B13729539.png)




![diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13729562.png)

![6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole](/img/structure/B13729578.png)


![methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13729603.png)



